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Compound of Interest

Compound Name: (1-Ethylazetidin-3-yl)methanamine

CAS No.: 1412978-07-4

Cat. No.: B2615684 Get Quote

Executive Summary: The "Escape from Flatland"
(1-Ethylazetidin-3-yl)methanamine is a high-value diamine building block used to introduce

metabolic stability and distinct vector orientation into drug candidates. Unlike its 5-membered

analog (pyrrolidine), the 4-membered azetidine ring possesses significant ring strain (~26

kcal/mol) and a puckered "butterfly" conformation.

This guide provides the structural validation standards for this molecule and objectively

compares it with key alternatives, demonstrating why it is often the superior choice for lowering

lipophilicity (

) while maintaining basicity.

Structural Identity & Physicochemical Profile[1][2]
[3][4][5][6]
The characterization of small, strained heterocycles requires precise interpretation of NMR

splitting patterns, which often deviate from first-order predictions due to ring puckering.

Core Data Table[5][7]
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Property Value / Description Note

IUPAC Name
(1-Ethylazetidin-3-

yl)methanamine

CAS Number 1269796-03-7 (Free Base)
Verify salt form (e.g., 2HCl:

1269796-04-8)

Formula MW: 114.19 g/mol

Appearance
Colorless oil (Free Base) /

White solid (HCl salt)
Hygroscopic as salt

Boiling Point
~165 °C (Predicted, 760

mmHg)
Volatile free base

pKa (Calc) | Lower than pyrrolidine analogs

CLogP -0.85 Highly polar, water-soluble

Spectroscopic Signature (Diagnostic Signals)
The following NMR data represents the Free Base in

. Note that salt formation causes significant downfield shifts.

NMR (400 MHz,

):

3.55 (m, 2H, Ring

cis to substituent).

2.90 (m, 2H, Ring

trans to substituent).

2.82 (d,

, 2H, exocyclic
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).

2.55 (m, 1H, Ring

- methine).

2.48 (q,

, 2H, Ethyl

).

0.98 (t,

, 3H, Ethyl

).

Key Insight: The azetidine ring protons appear as complex multiplets rather than simple

doublets due to the ring puckering and geminal/vicinal coupling.

NMR (100 MHz,

):

60.5 (Ring

), 54.2 (Ethyl

), 45.8 (Exocyclic

), 32.1 (Ring

), 12.5 (Ethyl

).

Comparative Analysis: Azetidine vs. Alternatives
In lead optimization, replacing a pyrrolidine or piperidine with an azetidine is a strategic move

to alter physicochemical properties.

Comparative Performance Table
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Feature
(1-Ethylazetidin-3-

yl)methanamine

(1-Ethylpyrrolidin-3-

yl)methanamine

(Azetidin-3-

yl)methanamine

Ring Size 4-membered 5-membered
4-membered (NH

free)

Lipophilicity (LogP) Low (-0.85) Medium (-0.20) Very Low (-1.5)

Metabolic Stability
High (Ring strain

alters CYP oxidation)

Moderate (Prone to

-oxidation)

High (but N-H is

reactive)

Basicity (pKa) ~10.2 ~10.8 ~11.0

Vector Geometry
Puckered (

character)

Envelope (

character)
Puckered

Application

Best for CNS

penetration &

Solubility

Standard building

block

Linker requiring N-

alkylation

Mechanistic Insight: The "Azetidine Effect"
Lower Lipophilicity: The removal of one methylene group (vs. pyrrolidine) lowers the

LogP/LogD, often improving metabolic stability and reducing non-specific binding.

Basicity Modulation: The increased s-character of the nitrogen lone pair in the strained 4-

membered ring typically lowers the pKa by 0.5–1.0 units compared to pyrrolidines. This is

crucial for tuning permeability.

Experimental Protocols
Workflow Visualization
The following diagram outlines the critical path for synthesizing and validating the structural

integrity of the molecule, specifically distinguishing it from ring-opened byproducts.
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QC Checkpoints

Precursor:
1-Boc-3-(aminomethyl)azetidine

1. Deprotection (TFA)
2. Reductive Amination

(Acetaldehyde/NaBH(OAc)3)

Synthesis Crude Mixture
Purification:
Distillation or
SCX Column

Remove oligomers Structural Validation

Confirmed Structure:
(1-Ethylazetidin-3-yl)methanamine

Pass

Check: Ring Integrity
(3.0-4.0 ppm)

Check: M+ = 114
No Ring Opening

Click to download full resolution via product page

Caption: Synthesis and Validation Workflow. Critical QC steps focus on confirming the azetidine

ring remains intact, as strained rings can open under harsh reductive amination conditions.

Protocol 1: Structural Validation via qNMR (Quantitative
NMR)
Rationale: To determine purity and salt stoichiometry (if HCl salt).

Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL

(for salts) or

(for free base).

Internal Standard: Add a precise amount (approx. 5 mg) of Maleic Acid (for

) or 1,3,5-Trimethoxybenzene (for

).

Acquisition: Run a standard proton sequence (dS=16, D1=30s to ensure relaxation).

Integration: Integrate the Ethyl
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triplet (

~1.0 ppm) against the Internal Standard signal.

Validation Check:

The integral ratio of the Ring Protons (

3.0–4.5) to the Ethyl Group must be exactly 4:5.

Failure Mode: If the ratio is skewed or olefinic signals appear (

5.0–6.0), the ring has undergone Hoffman elimination or hydrolysis.

Protocol 2: GC-MS Purity Assessment
Rationale: Small diamines are difficult to analyze by HPLC due to lack of UV chromophores.

GC-MS is the gold standard.

Column: HP-5ms or equivalent amine-deactivated column.

Inlet: 250°C, Split 20:1.

Ramp: 50°C (hold 2 min)

250°C at 20°C/min.

Detection: EI Source. Look for Molecular Ion (

) at 114 m/z.

Fragmentation Pattern:

Base peak is typically m/z 30 (

) from the primary amine cleavage.

Loss of ethyl group (

) is common.
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Stability & Handling
Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C.

Shelf-Life: The free base is prone to oxidation and carbonate formation (

absorption from air). Always handle under Nitrogen/Argon.

Reactivity: Avoid strong Lewis acids which can coordinate to the ring nitrogen and trigger

ring-opening polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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